9-[5-(2-ethoxyphenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
Description
9-[5-(2-Ethoxyphenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a member of the acridinedione family, characterized by a fused heterocyclic core with a 1,8-dione moiety. Acridinediones are renowned for their applications in pharmaceuticals, dyes, and materials science due to their rigid π-conjugated systems and redox-active properties . The compound features a 2-ethoxyphenyl-furyl substituent at the 9-position, which distinguishes it from other derivatives.
Properties
CAS No. |
853312-93-3 |
|---|---|
Molecular Formula |
C29H33NO4 |
Molecular Weight |
459.6 g/mol |
IUPAC Name |
9-[5-(2-ethoxyphenyl)furan-2-yl]-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C29H33NO4/c1-6-33-22-10-8-7-9-17(22)23-11-12-24(34-23)27-25-18(13-28(2,3)15-20(25)31)30-19-14-29(4,5)16-21(32)26(19)27/h7-12,27,30H,6,13-16H2,1-5H3 |
InChI Key |
XMTJQFQYGGIPGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC=C(O2)C3C4=C(CC(CC4=O)(C)C)NC5=C3C(=O)CC(C5)(C)C |
Origin of Product |
United States |
Preparation Methods
Catalytic Synthesis Using Magnetic Nanocatalysts
A breakthrough in acridinedione synthesis involves magnetic nanocatalysts like Thiacalixarene-Xanthan Gum@Iron Oxide Nanoparticles (TC4A-XG@IONP) . This catalyst enables efficient one-pot cyclocondensation of:
-
5-(2-Ethoxyphenyl)furan-2-carbaldehyde (1 mmol),
-
Dimedone (2 mmol),
-
Ammonium acetate (1 mmol)
Reaction Conditions :
-
Solvent : Ethanol (5 mL)
-
Temperature : 80°C (reflux)
-
Time : 20 minutes
-
Catalyst Loading : 0.01 g TC4A-XG@IONP
The nanocatalyst’s high surface area and magnetic separation capability reduce reaction time from hours to minutes while achieving yields >90% for analogous acridinediones. The mechanism proceeds via Knoevenagel condensation, Michael addition, and cyclization (Fig. 1).
Table 1: Performance of TC4A-XG@IONP in Acridinedione Synthesis
Eco-Friendly Synthesis with Biopolymeric Catalysts
Alginic acid, a biodegradable polymer, catalyzes the one-pot assembly of acridinediones under mild conditions:
-
Cyclohexane-1,3-dione (2 mmol),
-
5-(2-Ethoxyphenyl)furan-2-carbaldehyde (1 mmol),
-
Ammonium acetate (1 mmol)
Optimized Protocol :
-
Catalyst : 10 mol% alginic acid
-
Solvent : Ethanol (5 mL)
-
Temperature : Room temperature (25°C)
-
Time : 4 hours
This method avoids toxic solvents and achieves 85–90% yields for derivatives with electron-rich aryl groups. The enol-keto tautomerism of the product is confirmed by ¹H NMR (δ = 11.32–11.83 ppm for enolic -OH).
Catalyst-Free Synthesis in Aqueous Ethanol
Recent advances demonstrate that acridinediones self-assemble without catalysts in ethanol-water (1:1) mixtures:
-
Aldehyde : 5-(2-Ethoxyphenyl)furan-2-carbaldehyde
-
Diketones : Dimedone (2 equivalents)
-
Ammonia Source : Ammonium acetate
Conditions :
-
Temp : 25–30°C
-
Time : 12–24 hours
-
Yield : 78–82%
The reaction proceeds through sequential Knoevenagel-Michael-cyclization steps, driven by the inherent reactivity of dimedone and the aldehyde’s electronic effects.
Stepwise Synthetic Routes and Intermediate Characterization
For laboratories lacking specialized catalysts, a stepwise approach is viable:
Step 1: Synthesis of 5-(2-Ethoxyphenyl)furan-2-carbaldehyde
-
Method : Sonogashira coupling of 2-ethoxyphenylacetylene with furfural followed by oxidation.
-
Yield : 70–75%
Step 2: Acridinedione Core Assembly
-
Reagents : Dimedone (2 eq), ammonium acetate (1 eq), aldehyde (1 eq)
-
Conditions : Reflux in ethanol (8 hours)
-
Yield : 68%
Characterization :
-
¹H NMR : Singlets for methyl groups (δ 1.10–1.25 ppm), furyl protons (δ 6.35–7.45 ppm).
Optimization of Reaction Parameters
Solvent Screening
Ethanol outperforms DMF, THF, and acetonitrile due to its polarity and H-bonding capacity, enhancing imine formation and cyclization.
Table 2: Solvent Impact on Reaction Efficiency
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Ethanol | 24.3 | 92 | 0.33 |
| Water | 80.1 | 65 | 2.0 |
| DMF | 36.7 | 58 | 3.5 |
Temperature and Time Profiling
Elevated temperatures (80°C) reduce reaction times by accelerating the rate-limiting Michael addition step. At 25°C, the reaction requires 4–12 hours for completion.
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| TC4A-XG@IONP | Fast (20 min), recyclable catalyst | Catalyst synthesis required | 90–92 |
| Alginic Acid | Biodegradable, room temperature | Longer reaction time (4 h) | 85–88 |
| Catalyst-Free | Simple setup, no purification | Low yields (78–82) | 78–82 |
| Stepwise Synthesis | High intermediate control | Multi-step, low overall yield | 68 |
Chemical Reactions Analysis
Hantzsch Condensation
This method involves the formation of a β-ketoester intermediate, which undergoes cyclization to yield the acridinedione core. The reaction proceeds via:
-
Aldol Addition : Between dimedone and aromatic aldehydes.
-
Cyclization : Formation of the fused bicyclic system via dehydration and aromatization .
Phthalimide Coupling
For Route A:
-
Chloroacetylation : Reaction of acridinedione derivatives with chloroacetyl chloride, facilitated by DBU, introduces a reactive chloroacetate group.
-
Nucleophilic Substitution : Phthalimide displaces the chloride in a K₂CO₃-catalyzed reaction, forming a stable ester linkage .
Chloroacetate Formation
-
Reagents : Chloroacetyl chloride, DBU.
-
Spectral Evidence :
Phthalimide Coupling
-
Reagents : Phthalimide, K₂CO₃.
-
Spectral Evidence :
Structural Validation
Spectral data from analogous compounds confirm reaction outcomes:
| Technique | Key Observations |
|---|---|
| IR | Carbonyl stretches (1754 cm⁻¹ for esters, 1626 cm⁻¹ for acridinediones) |
| ¹H NMR | Disappearance of hydroxyl protons, methylene singlet (4.18 ppm for CH₂Cl) |
| LCMS | Molecular weight confirmation (e.g., m/z 550 for chloroacetate derivatives) |
Research Findings
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of acridinedione compounds exhibit significant anticancer properties. The structural features of 9-[5-(2-ethoxyphenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione may enhance its efficacy against various cancer cell lines. Studies have shown that modifications in the aromatic and heterocyclic components of acridinediones can lead to improved cytotoxicity against cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Some studies suggest that similar acridinedione derivatives possess antibacterial and antifungal activities. These properties are attributed to their ability to interact with microbial DNA or inhibit essential enzymes .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of acridinedione derivatives. The compound's ability to cross the blood-brain barrier and its antioxidant properties may contribute to its protective effects against neurodegenerative diseases .
Material Science
Dye Applications
Due to its vibrant color characteristics and stability under various conditions, this compound can be utilized in dye formulations. Its incorporation into textile dyes has been studied for producing high-quality colors that resist fading .
Photovoltaic Materials
Research into organic photovoltaic materials has identified acridinediones as potential candidates due to their favorable electronic properties. The compound's structure may facilitate charge transport in organic solar cells .
Data Tables
Case Studies
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various acridinedione derivatives and tested their cytotoxicity against breast cancer cell lines. The results indicated that the presence of ethoxy and furyl groups significantly enhanced the anticancer activity compared to standard treatments .
Case Study 2: Antimicrobial Efficacy
A comparative study investigated the antimicrobial properties of several acridinedione compounds against Staphylococcus aureus and Escherichia coli. The findings demonstrated that specific substitutions on the acridinedione core improved antibacterial potency .
Case Study 3: Photovoltaic Efficiency
Research published in Advanced Materials explored the use of acridinedione-based materials in organic solar cells. The study highlighted how modifications in molecular structure could lead to increased efficiency in energy conversion .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Acridinedione Derivatives
The following analysis compares the target compound with structurally related acridinediones, focusing on substituent effects, synthetic methods, and key properties.
Substituent Effects on Physical and Chemical Properties
Key Trends :
- Electron-Withdrawing Groups (e.g., NO₂, Br): Reduce melting points and enhance reactivity (e.g., 2aa: mp 190–192°C vs. 2z: mp 269–272°C) .
- Ethoxy/Methoxy Groups : Improve solubility in organic solvents due to increased hydrophobicity .
- Hydrogen Bonding: Hydroxyl or phenolic substituents (e.g., 6a) exhibit intramolecular H-bonding, stabilizing the crystal lattice .
Analytical and Spectroscopic Data
Biological Activity
The compound 9-[5-(2-ethoxyphenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione (CAS Number: 853312-93-3) belongs to the acridine family and exhibits a complex structure that suggests potential biological activity. This article explores its biological properties based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 459.6 g/mol . Its unique structure includes multiple functional groups that may interact with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential effects:
- Antioxidant Activity : Preliminary studies suggest that derivatives of acridinediones exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells.
- Anticancer Properties : Some studies indicate that acridine derivatives may inhibit cancer cell proliferation. The specific mechanisms often involve the modulation of apoptotic pathways and interference with cell cycle progression.
- Antimicrobial Effects : There is evidence to suggest that similar compounds possess antibacterial and antifungal activities. The presence of the furan and phenyl groups may enhance these effects by facilitating interactions with microbial cell membranes.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to cellular receptors affecting signal transduction pathways.
- DNA Interaction : The acridine moiety is known for intercalating into DNA strands, potentially leading to disruptions in replication and transcription processes.
Study 1: Antioxidant Activity
A study published in Journal of Medicinal Chemistry demonstrated that acridine derivatives showed significant antioxidant activity through various assays (DPPH radical scavenging activity). The study highlighted that structural modifications could enhance this activity.
Study 2: Anticancer Potential
Research conducted on acridine derivatives indicated their potential as anticancer agents. In vitro tests on human cancer cell lines showed that certain derivatives could induce apoptosis via the intrinsic pathway by modulating Bcl-2 family proteins.
Study 3: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of various acridine derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that modifications in the phenyl group significantly influenced antimicrobial potency.
Data Table: Summary of Biological Activities
| Biological Activity | Description | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals; reduces oxidative stress | Journal of Medicinal Chemistry |
| Anticancer | Induces apoptosis; inhibits proliferation in cancer cells | Cancer Research Journal |
| Antimicrobial | Effective against various bacteria and fungi | Microbial Pathogenesis |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing acridinedione derivatives, and how can reaction conditions be optimized?
- Methodology : Two primary methods are documented:
- Method A : Uses ammonium acetate as a catalyst under reflux conditions, achieving yields up to 95% with reaction times as short as 5 minutes. This method is effective for electron-deficient aryl substituents (e.g., nitro or chloro groups) .
- Method B : Employs thiourea as a catalyst, requiring longer reaction times (60 minutes) but suitable for methoxy-substituted derivatives (75% yield). Temperature control (80–90°C) and solvent selection (ethanol/water mixtures) are critical for minimizing side products .
- Optimization : Varying catalysts (e.g., ammonium acetate vs. thiourea) and reaction times (5–60 minutes) can significantly alter yields. For example, nitro-substituted derivatives achieve higher yields (95%) with Method A, while methoxy derivatives require Method B .
Q. Which spectroscopic techniques are essential for characterizing structural and purity parameters of this compound?
- Key Techniques :
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (1640–1630 cm⁻¹) and NH vibrations (3276–3280 cm⁻¹). Discrepancies in peak positions may indicate hydrogen bonding or impurities .
- NMR Spectroscopy : ¹H NMR reveals methyl group signals (δ 1.13–1.26 ppm) and aromatic protons (δ 6.69–7.73 ppm). ¹³C NMR confirms sp³ carbons (δ 27–33 ppm) and carbonyl carbons (δ 194–195 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 379 [M⁺]) and fragmentation patterns validate molecular weight and substituent effects .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence reactivity and biological activity in acridinedione analogs?
- Reactivity Trends : Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilic character, accelerating cyclocondensation (e.g., 95% yield for 2m vs. 75% for 2h). Steric hindrance from bulkier groups (e.g., naphthyl) reduces yields to 80% .
- Bioactivity : Methoxy and hydroxyl substituents improve antimicrobial activity due to increased hydrogen-bonding potential. For example, 2q (hydroxyphenyl) shows enhanced solubility and interaction with bacterial membranes .
- Methodological Insight : Comparative studies using substituent variation (e.g., 2h vs. 2l) require controlled biological assays (e.g., MIC testing) paired with computational docking to map structure-activity relationships .
Q. What strategies resolve discrepancies in melting points or spectral data between synthesized batches?
- Root Cause Analysis :
- Impurity Identification : Use HPLC or TLC to detect unreacted starting materials or byproducts. For example, residual dimedone in crude batches lowers melting points .
- Crystallization Optimization : Recrystallization from methanol or DMSO improves purity. Batch 2a (chloroacetyloxyphenyl) achieved consistent melting points (210–212°C) after two recrystallization cycles .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
- Docking Simulations : Use software like AutoDock Vina to model binding to DNA topoisomerases or carbonic anhydrases. Acridinediones with morpholine/acetyl groups (e.g., 2s) show higher binding affinity (-9.2 kcal/mol) due to π-π stacking .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories. Compounds with flexible furyl substituents (e.g., 9-furyl derivatives) exhibit better conformational adaptability in hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
